molecular formula C27H16N2O3S B2720798 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477535-02-7

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2720798
CAS No.: 477535-02-7
M. Wt: 448.5
InChI Key: SKBFWOXHBSCHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound featuring a fused acenaphthothiazole core linked to a benzo[f]chromene-carboxamide moiety. The carboxamide bridge facilitates hydrogen bonding, a critical factor in molecular recognition and solubility .

Properties

IUPAC Name

3-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3S/c30-25(20-13-19-17-6-2-1-4-14(17)10-11-21(19)32-26(20)31)29-27-28-24-18-7-3-5-15-8-9-16(23(15)18)12-22(24)33-27/h1-7,10-13H,8-9H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFWOXHBSCHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from acenaphthene derivatives. The key steps typically include:

  • Formation of the thiazole ring : This is achieved by reacting appropriate acenaphthene derivatives with thioketones or thioamides.
  • Coupling with chromene derivatives : The thiazole intermediate is then coupled with a benzo[f]chromene derivative to form the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values of 22.09 µg/mL against MCF-7 and 6.40 µg/mL against A549 for a related compound .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of cell proliferation : Compounds may induce apoptosis in cancer cells.
  • Antioxidant activity : Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and chromene moieties significantly influence the biological activity. Key findings include:

  • Substitution patterns : Electron-withdrawing groups on the chromene ring enhance anticancer activity.
  • Thiazole modifications : Variations in the thiazole structure can lead to improved selectivity and potency against specific cancer cell lines .

Study 1: Cytotoxicity Evaluation

In a systematic evaluation of various derivatives, researchers synthesized multiple analogs and tested their cytotoxic effects using the MTT assay. Results indicated that specific substitutions on the chromene core led to enhanced activity against both MCF-7 and A549 cell lines. Notably, compounds with trifluoromethyl groups exhibited superior activity compared to their non-substituted counterparts .

CompoundIC50 (MCF-7)IC50 (A549)
4h22.09 µg/mL6.40 µg/mL
4b30.00 µg/mL10.00 µg/mL

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer progression. These computational models correlate well with experimental data, suggesting that certain structural features are critical for binding efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s benzo[f]chromene-carboxamide substituent distinguishes it from simpler aromatic amides. Key analogs include:

  • N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (): The naphthyl group introduces extended conjugation, which may improve UV absorption properties but reduce aqueous solubility relative to the target’s chromene-carboxamide.

Table 1: Comparative Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Molecular Weight
Target Compound Benzo[f]chromene-carboxamide N/A N/A ~439.5*
N-(...)-2-methoxybenzamide () 2-Methoxybenzamide N/A N/A ~378.4*
N-(...)-1-naphthamide () 1-Naphthamide N/A N/A 380.5
3a () Phenyl-pyrazole-carboxamide 133–135 68 403.1
3d () 4-Fluorophenyl-pyrazole 181–183 71 421.0

*Calculated based on molecular formulas.

Reactivity and Electrophilic Substitution

The acenaphthothiazole core in the target compound is susceptible to electrophilic substitution, as demonstrated in for 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. Reactions such as nitration and bromination occur preferentially on the acenaphthene fragment under mild conditions, while harsher conditions target the substituent (e.g., furan). The benzo[f]chromene group in the target compound likely directs electrophiles to the electron-rich chromene system, contrasting with furan or phenyl substituents in analogs .

Table 2: Reactivity Trends in Electrophilic Substitution

Compound Preferred Site of Substitution Key Reaction Conditions
Target Compound Benzo[f]chromene ring Likely requires Lewis acids (e.g., FeBr₃)
8-(Furan-2-yl)-acenaphthothiazole (Ev7) Acenaphthene (mild conditions) HNO₃/AcOH (nitration)
Furan (harsh conditions) Br₂/Fe (bromination)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.